REACTION_CXSMILES
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[CH3:1][Al](C)C.Cl[C:6]1[N:7]=[CH:8][CH:9]=[C:10]2[CH:14]=[N:13][NH:12][C:11]=12.[NH4+].[Cl-]>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][C:6]1[N:7]=[CH:8][CH:9]=[C:10]2[CH:14]=[N:13][NH:12][C:11]=12 |f:2.3,^1:25,27,46,65|
|
Name
|
|
Quantity
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23.9 mL
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Type
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reactant
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Smiles
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C[Al](C)C
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Name
|
|
Quantity
|
3.67 g
|
Type
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reactant
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Smiles
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ClC=1N=CC=C2C1NN=C2
|
Name
|
|
Quantity
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109 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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1.38 g
|
Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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[NH4+].[Cl-]
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 65° C. for 16 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled to RT
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Type
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FILTRATION
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Details
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The resulting suspension was filtered
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Type
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WASH
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Details
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the solid washed with water
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Type
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EXTRACTION
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Details
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The filtrate and the combined washings were extracted with EtOAc (3×)
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Type
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WASH
|
Details
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The combined organic extracts were washed with brine
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Type
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CUSTOM
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Details
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then dried (Phase separator)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
CC=1N=CC=C2C1NN=C2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |